molecular formula C28H31BrClN B14111414 1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide

1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide

Cat. No.: B14111414
M. Wt: 496.9 g/mol
InChI Key: XKMBXVBWZOYAQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide involves several steps :

    Synthesis of Chloroindole Compound: The initial step involves synthesizing the chloroindole compound.

    Introduction of Isopentyl and Methyl Groups: Isopentyl and methyl groups are introduced into the reaction.

    Reduction and Bromination: The final bromide salt product is obtained through reduction and bromination reactions.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide has several scientific research applications :

    Biochemistry: It is used as a stain and indicator for nucleic acids such as DNA and RNA.

    Pharmaceutical Research: It serves as a synthetic intermediate for anti-tumor, anti-bacterial, and anti-viral compounds.

    Industrial Applications: It is used in various industrial processes that require specific staining and detection of nucleic acids.

Mechanism of Action

The mechanism of action of 1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide involves its interaction with nucleic acids. It binds to DNA or RNA, allowing for their staining and detection in biochemical experiments . The molecular targets include the nucleic acids themselves, and the pathways involved are related to the binding and visualization of these nucleic acids.

Comparison with Similar Compounds

1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide can be compared with other similar compounds such as:

  • **5-Chloro-2-methyl-1

Biological Activity

1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide (CAS Number: 896465-66-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings from various studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC28H31BrClN
Molecular Weight498.925 g/mol
LogP8.3409
PSA3.24 Ų

These properties suggest a hydrophobic nature, which may influence its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Bacillus subtilis20

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were assessed in various cancer cell lines. A recent study reported the following IC50 values:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)10.0
A549 (Lung Cancer)15.0

The compound exhibited dose-dependent cytotoxicity, indicating potential as an anticancer agent. Further investigations into its mechanism of action revealed induction of apoptosis and cell cycle arrest in the G1 phase.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations. This finding highlights its potential application in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity in Vivo

An animal model study evaluated the anticancer effects of the compound in mice bearing tumor xenografts. Treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis showed increased apoptosis and reduced proliferation markers in treated tumors.

Properties

Molecular Formula

C28H31BrClN

Molecular Weight

496.9 g/mol

IUPAC Name

3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)indol-1-ium;bromide

InChI

InChI=1S/C28H31ClN.BrH/c1-21(2)16-17-30-22(3)28(19-23-10-6-4-7-11-23,20-24-12-8-5-9-13-24)26-18-25(29)14-15-27(26)30;/h4-15,18,21H,16-17,19-20H2,1-3H3;1H/q+1;/p-1

InChI Key

XKMBXVBWZOYAQD-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(CC3=CC=CC=C3)CC4=CC=CC=C4)C=C(C=C2)Cl)CCC(C)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.